molecular formula C8H15NO2 B13557018 Methyl 2-(azetidin-3-yl)-2-methylpropanoate

Methyl 2-(azetidin-3-yl)-2-methylpropanoate

Cat. No.: B13557018
M. Wt: 157.21 g/mol
InChI Key: UGUHRPJCQDJWHN-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-2-methylpropanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-2-methylpropanoate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is a key reactive site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(azetidin-3-yl)-2-methylpropanoate exerts its effects involves interactions with molecular targets and pathways specific to its structure. The azetidine ring is known to interact with various biological targets, potentially leading to pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle similar to Methyl 2-(azetidin-3-yl)-2-methylpropanoate.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness

This compound is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-2-methylpropanoate

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11-3)6-4-9-5-6/h6,9H,4-5H2,1-3H3

InChI Key

UGUHRPJCQDJWHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNC1)C(=O)OC

Origin of Product

United States

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